Pyrifenox-captan mixt.

Description

The "Pyrifenox-captan mixt." is a fungicidal combination used primarily in agricultural settings to control fungal diseases in crops. Pyrifenox, a systemic fungicide, inhibits sterol biosynthesis in fungi, while captan, a contact fungicide, disrupts cellular integrity through sulfhydryl group binding. This dual-action mixture provides broad-spectrum protection against pathogens like powdery mildew and botrytis. However, detailed information on its formulation ratios, application protocols, or environmental impact is absent in the provided evidence. Safety protocols for firefighting (e.g., inefficiency of water spray for large fires) are noted, but pharmacological or efficacy data are lacking .

Properties

CAS No. |

101848-68-4 |

|---|---|

Molecular Formula |

C23H20Cl5N3O3S |

Molecular Weight |

595.7 g/mol |

IUPAC Name |

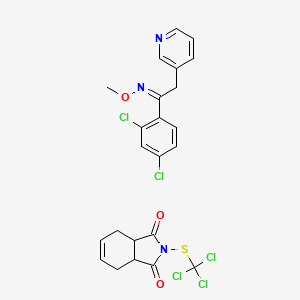

(Z)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C14H12Cl2N2O.C9H8Cl3NO2S/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h2-6,8-9H,7H2,1H3;1-2,5-6H,3-4H2/b18-14-; |

InChI Key |

YYCQCIVDPGDLEQ-NYAKATHWSA-N |

Isomeric SMILES |

CO/N=C(/CC1=CN=CC=C1)\C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Canonical SMILES |

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct comparative data on "Pyrifenox-captan mixt." and analogous fungicides (e.g., mancozeb, chlorothalonil, or azoxystrobin) are available in the provided evidence. The referenced materials focus on unrelated topics:

- addresses firefighting measures for the mixture but lacks chemical or biological comparison metrics.

- discusses flame-retardant composites (e.g., DiDOPO) and silane coupling agents, which are unrelated to fungicidal activity or formulation comparisons .

Hypothetical Comparison Table (Based on General Knowledge)*

| Compound | Mode of Action | Spectrum of Activity | Environmental Impact |

|---|---|---|---|

| Pyrifenox-captan | Sterol biosynthesis inhibition + contact disruption | Broad (e.g., powdery mildew) | Unknown (data missing) |

| Azoxystrobin | Mitochondrial respiration inhibition | Broad (rusts, blights) | Low aquatic toxicity |

| Chlorothalonil | Multi-site contact activity | Broad (foliar diseases) | High soil persistence |

Research Findings and Limitations

- Efficacy Gaps: No data on the mixture’s performance against resistant fungal strains or under varying climatic conditions.

- Safety Profile: While firefighting measures are noted (e.g., water spray inefficiency), toxicological or ecotoxicological data are missing .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.